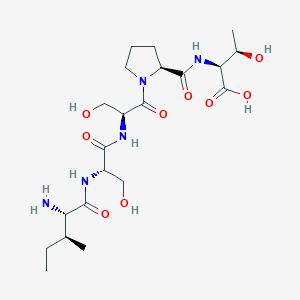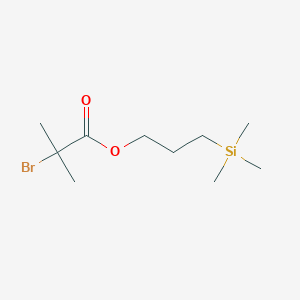boranyl CAS No. 718640-78-9](/img/structure/B12539103.png)
[2-(3-Chlorophenyl)ethenyl](hydroxy)boranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)ethenylboranyl is an organoboron compound that features a boron atom bonded to a hydroxy group and a vinyl group substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)ethenylboranyl typically involves the reaction of 3-chlorophenylacetylene with a boron-containing reagent. One common method is the hydroboration of 3-chlorophenylacetylene using a borane complex, such as borane-tetrahydrofuran (BH3-THF), followed by oxidation with hydrogen peroxide (H2O2) to yield the desired product.
Industrial Production Methods
Industrial production of 2-(3-Chlorophenyl)ethenylboranyl may involve large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can enhance the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(3-Chlorophenyl)ethenylboranyl can undergo oxidation reactions to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alkanes.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles such as alkyl halides.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Boron-containing alkanes.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(3-Chlorophenyl)ethenylboranyl is used as a building block for the construction of more complex molecules. Its boron moiety can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
The compound’s potential biological applications include its use as a precursor for boron-containing drugs. Boron compounds are known for their ability to interact with biological molecules, making them useful in medicinal chemistry.
Medicine
In medicine, boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT), a type of cancer treatment. 2-(3-Chlorophenyl)ethenylboranyl could serve as a candidate for further development in this area.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and ceramics, where boron-containing compounds impart unique properties like thermal stability and hardness.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)ethenylboranyl exerts its effects involves the interaction of its boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, allowing it to interact with enzymes and other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Vinylboronic acid: Contains a vinyl group bonded to boron.
3-Chlorophenylboronic acid: Features a 3-chlorophenyl group bonded to boron.
Uniqueness
2-(3-Chlorophenyl)ethenylboranyl is unique due to the presence of both a 3-chlorophenyl group and a vinyl group, which can influence its reactivity and applications
Properties
CAS No. |
718640-78-9 |
|---|---|
Molecular Formula |
C8H7BClO |
Molecular Weight |
165.41 g/mol |
InChI |
InChI=1S/C8H7BClO/c10-8-3-1-2-7(6-8)4-5-9-11/h1-6,11H |
InChI Key |
RGZANGPIXJVTJA-UHFFFAOYSA-N |
Canonical SMILES |
[B](C=CC1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


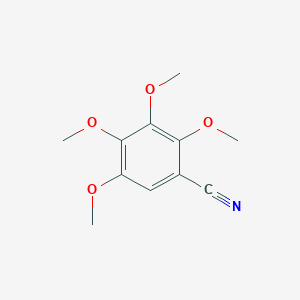
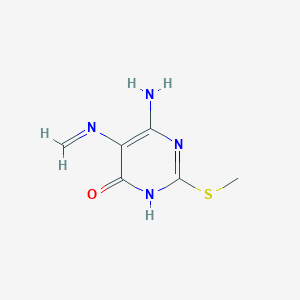
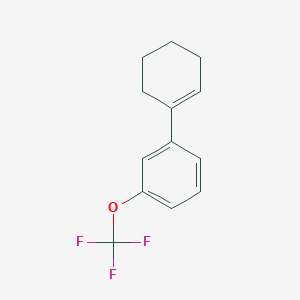
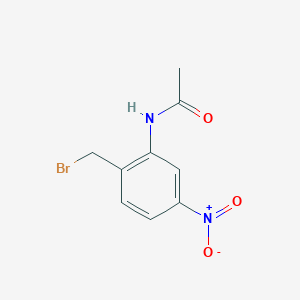
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)
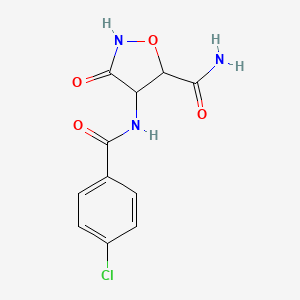

![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
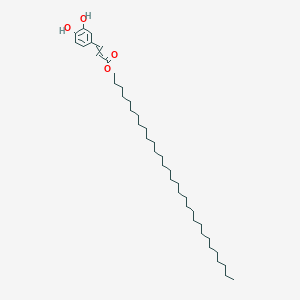
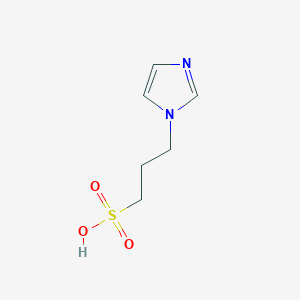
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
